![molecular formula C14H15NO B14214011 [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol CAS No. 628291-94-1](/img/structure/B14214011.png)
[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol is a chemical compound with a molecular formula of C14H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanol group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenylboronic acid and 2-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,5-dimethylphenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl compound.
Reduction: The biaryl compound is then subjected to reduction using a reducing agent such as sodium borohydride to introduce the methanol group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, followed by reduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol: is similar to other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
628291-94-1 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
[6-(3,5-dimethylphenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-16)15-14/h3-8,16H,9H2,1-2H3 |
Clé InChI |
OVRBFYLEZJYDEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


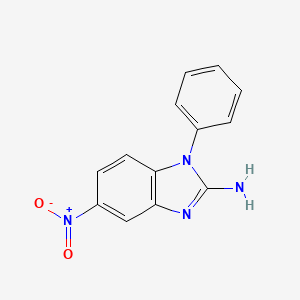
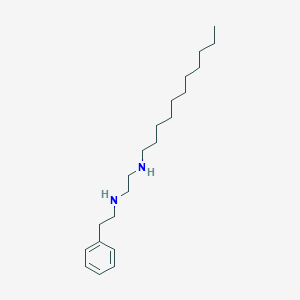
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)
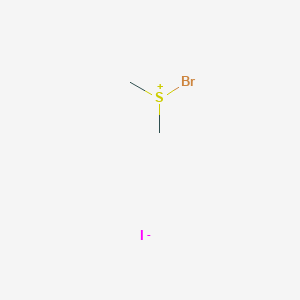

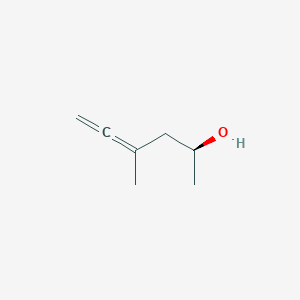
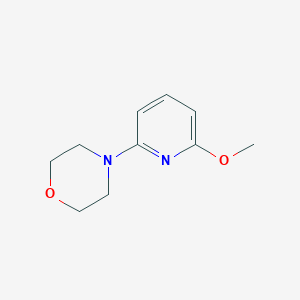
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
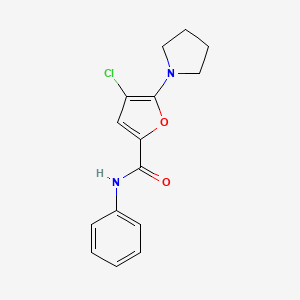
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
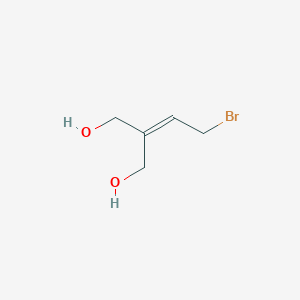


![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
